molecular formula C15H14F3NO B12071958 (3-Methoxy-5-(trifluoromethyl)phenyl)(phenyl)methanamine

(3-Methoxy-5-(trifluoromethyl)phenyl)(phenyl)methanamine

Cat. No.: B12071958
M. Wt: 281.27 g/mol
InChI Key: BUVJXLRYVKQSRW-UHFFFAOYSA-N
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Description

(3-Methoxy-5-(trifluoromethyl)phenyl)(phenyl)methanamine is an organic compound that features a methoxy group, a trifluoromethyl group, and a phenyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-5-(trifluoromethyl)phenyl)(phenyl)methanamine typically involves the reaction of 3-methoxy-5-(trifluoromethyl)benzaldehyde with phenylmagnesium bromide (Grignard reagent) to form the corresponding alcohol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired methanamine compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-5-(trifluoromethyl)phenyl)(phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 3-methoxy-5-(trifluoromethyl)benzoic acid.

    Reduction: Formation of (3-Methoxy-5-methylphenyl)(phenyl)methanamine.

    Substitution: Formation of 3-methoxy-5-(trifluoromethyl)-4-nitrophenylmethanamine.

Scientific Research Applications

(3-Methoxy-5-(trifluoromethyl)phenyl)(phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Methoxy-5-(trifluoromethyl)phenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The phenyl group can contribute to the compound’s overall stability and lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
  • 3-Methoxy-5-(trifluoromethyl)benzylamine
  • 3,5-Bis(trifluoromethyl)benzylamine

Uniqueness

(3-Methoxy-5-(trifluoromethyl)phenyl)(phenyl)methanamine is unique due to the presence of both a methoxy group and a trifluoromethyl group on the same aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with a phenylmethanamine backbone provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C15H14F3NO

Molecular Weight

281.27 g/mol

IUPAC Name

[3-methoxy-5-(trifluoromethyl)phenyl]-phenylmethanamine

InChI

InChI=1S/C15H14F3NO/c1-20-13-8-11(7-12(9-13)15(16,17)18)14(19)10-5-3-2-4-6-10/h2-9,14H,19H2,1H3

InChI Key

BUVJXLRYVKQSRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)C(C2=CC=CC=C2)N

Origin of Product

United States

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